molecular formula C12H17NO4S B14211640 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid CAS No. 819849-91-7

3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid

Cat. No.: B14211640
CAS No.: 819849-91-7
M. Wt: 271.33 g/mol
InChI Key: FGJBOIBYUMEDGP-GFCCVEGCSA-N
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Description

3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurological conditions such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid typically involves the reaction of 3-aminopropane-1-sulfonic acid with various reagents to introduce the desired functional groups. One common method involves the use of protecting groups to selectively modify the amino and sulfonic acid groups, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid involves its interaction with GABA receptors. It acts as a partial agonist at GABA_A receptors and an antagonist at GABA_B receptors. This dual activity helps modulate neurotransmitter release and neuronal excitability. Additionally, its ability to bind to amyloid beta peptides and prevent their aggregation is crucial in its potential therapeutic effects for Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid is unique due to its dual activity at GABA receptors and its ability to interact with amyloid beta peptides. This combination of properties makes it a promising candidate for therapeutic applications in neurological disorders .

Properties

CAS No.

819849-91-7

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

3-[[(2R)-1-oxo-3-phenylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H17NO4S/c14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18(15,16)17/h1-3,5-6,10,12-13H,4,7-9H2,(H,15,16,17)/t12-/m1/s1

InChI Key

FGJBOIBYUMEDGP-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C=O)NCCCS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)NCCCS(=O)(=O)O

Origin of Product

United States

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